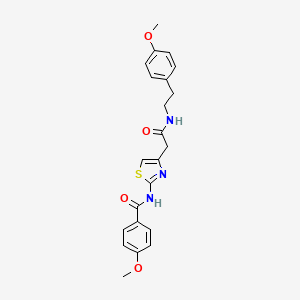

4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-methoxy-N-[4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O4S/c1-28-18-7-3-15(4-8-18)11-12-23-20(26)13-17-14-30-22(24-17)25-21(27)16-5-9-19(29-2)10-6-16/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAPBJSZJUUBYJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment of the Benzamide Group: The benzamide moiety can be introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base.

Introduction of the Methoxyphenethyl Group: This step involves the alkylation of the amine group with 4-methoxyphenethyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Formation of phenolic derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Anticancer Applications

Research has shown that this compound exhibits significant antiproliferative effects against various cancer cell lines:

- Breast Cancer (MCF-7) : The compound demonstrated an IC50 value of 1.2 µM, indicating strong potential as an anticancer agent.

- Mechanism of Action : The antiproliferative effects are attributed to the inhibition of tubulin polymerization, a critical process for cell division, similar to other established anticancer drugs .

Neuropharmacological Applications

The compound's structural features suggest potential applications in treating neurodegenerative diseases:

- Acetylcholinesterase Inhibition : Compounds with similar thiazole structures have shown promise as acetylcholinesterase inhibitors, which could be beneficial in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Studies and Research Findings

- Antioxidative Properties : In vitro studies indicated that 4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide enhances antioxidative capacity compared to standard antioxidants like BHT, suggesting additional therapeutic benefits.

- Antimicrobial Activity : The compound has been evaluated for its antibacterial properties against various pathogens, showing effectiveness that warrants further investigation into its potential as an antimicrobial agent .

Comparative Analysis of Related Compounds

| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|

| This compound | 1.2 µM (MCF-7) | Tubulin Polymerization Inhibition |

| Thiazole Derivatives | Varies (up to 5 µM) | Multiple pathways including apoptosis induction |

| Acetylcholinesterase Inhibitors | IC50 < 10 µM | Inhibition of acetylcholinesterase activity |

Mechanism of Action

The mechanism of action of 4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide with structurally related thiazole derivatives:

Physicochemical and Pharmacokinetic Insights

- Solubility: Methoxy groups (e.g., in the target compound and analogs) enhance water solubility compared to non-polar substituents (e.g., p-tolyl in ) .

- Stability : Thiazole-acetamide derivatives (e.g., ) may exhibit lower metabolic stability than sulfonamide-linked analogs due to esterase susceptibility .

- Bioavailability : Compounds with indole or pyridine rings () showed improved blood-brain barrier penetration, critical for CNS targets .

Biological Activity

4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide, with the CAS number 941984-92-5, is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole ring, a methoxy group, and an amide bond, which are known to influence its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 425.5 g/mol. The structure includes:

- Thiazole Ring : Known for its versatility in medicinal chemistry.

- Methoxy Groups : These functional groups can enhance solubility and biological activity.

- Amide Bond : Often involved in interactions with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications.

Anticancer Activity

Several studies have indicated that compounds containing thiazole and benzamide structures exhibit significant anticancer properties. For instance, research has shown that derivatives of thiazole can inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival.

Table 1: Comparison of Biological Activities of Thiazole Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiazole Derivative A | Contains a thiazole ring | Anticancer activity |

| Thiazole Derivative B | Varying substituents on the thiazole ring | Antitumor properties |

| 4-methoxy-N-(...) | Methoxy and amide groups | Potential anticancer effects |

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes associated with cancer progression.

- Receptor Modulation : It may interact with cellular receptors, altering signal transduction pathways.

- Induction of Apoptosis : Evidence suggests that similar compounds can induce programmed cell death in cancer cells .

Research Findings

Recent studies have explored the synthesis and evaluation of this compound's biological activities:

- Synthesis Methods : Various synthetic routes have been employed to produce this compound, often involving cyclization reactions to form the thiazole ring followed by amide bond formation.

- Biological Evaluation : In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, indicating its potential as a lead compound for drug development .

- Case Studies : Clinical trials involving similar thiazole derivatives have shown promising results in treating specific types of cancer, suggesting that 4-methoxy-N-(...) could be further investigated for similar applications.

Q & A

Q. What are the standard synthetic routes for preparing 4-methoxy-N-(4-(2-((4-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide?

The synthesis typically involves:

- Thiazole ring formation via Hantzsch synthesis (condensation of α-haloketones with thioamides) .

- Acylation to introduce the benzamide group using acyl chlorides (e.g., 4-methoxybenzoyl chloride) .

- Substitution reactions to attach the 4-methoxyphenethylamine moiety via carbodiimide coupling (EDCI/HOBt) . Purification often employs column chromatography and recrystallization, with yields optimized by controlling reaction pH and temperature .

Q. How is the compound structurally characterized in academic research?

Key methods include:

Q. What preliminary biological activities are reported for analogous thiazole-benzamide compounds?

Analogous compounds show:

- Anticancer activity against breast cancer and melanoma cell lines (NCI-60 panel) via kinase inhibition .

- Antimicrobial effects through disruption of bacterial cell membranes (e.g., S. aureus) . Activity is often correlated with methoxy and thiazole substituents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced strategies include:

- Continuous flow synthesis to enhance scalability and reduce side reactions (e.g., dimerization) .

- Catalytic systems like Pd/C or Ru complexes for selective amide bond formation .

- DoE (Design of Experiments) to model variables (solvent polarity, temperature) and identify optimal conditions .

Q. What computational methods are used to predict the compound’s mechanism of action?

Q. How do structural modifications (e.g., substituent variation) affect bioactivity?

SAR studies on similar compounds reveal:

Q. How can contradictory data in biological assays be resolved?

Contradictions (e.g., variable IC50 values) may arise from:

- Assay conditions (pH, serum content) affecting compound stability .

- Cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231 in breast cancer) . Mitigation strategies include orthogonal assays (e.g., SPR for binding kinetics) and metabolomic profiling .

Methodological Guidance

Q. What techniques are recommended for analyzing in vitro metabolic stability?

- Hepatocyte microsomal assays with LC-MS/MS to identify metabolites .

- CYP450 inhibition studies using fluorogenic substrates .

Q. How are pharmacokinetic properties (e.g., bioavailability) evaluated preclinically?

- Caco-2 cell monolayers for intestinal permeability assessment .

- Plasma protein binding via equilibrium dialysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.